Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, ethyl ester
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Overview
Description
Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, ethyl ester is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclopropanecarboxylic acid, characterized by the presence of an ethenyl group and two methyl groups on the cyclopropane ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, ethyl ester typically involves the esterification of cyclopropanecarboxylic acid derivatives. One common method is the reaction of 3-ethenyl-2,2-dimethylcyclopropanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents may be explored to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for epoxidation of the ethenyl group.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amides, ethers, or other substituted esters.
Scientific Research Applications
Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, ethyl ester involves its interaction with various molecular targets and pathways. For example, in biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and ethanol. This hydrolysis reaction is crucial for the compound’s activity and can influence its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-:
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester:
Uniqueness
Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, ethyl ester is unique due to the presence of the ethenyl group and the specific arrangement of substituents on the cyclopropane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-5-7-8(10(7,3)4)9(11)12-6-2/h5,7-8H,1,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVPAYHEPQBFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340491 |
Source
|
Record name | Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60066-50-4 |
Source
|
Record name | Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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